molecular formula C25H21FN2O4 B12014017 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618075-95-9

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12014017
CAS No.: 618075-95-9
M. Wt: 432.4 g/mol
InChI Key: CNRLIJSBINPMMK-LNVKXUELSA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials may include 3-fluoro-4-methylbenzoic acid, 4-methoxybenzaldehyde, and pyridine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Cyclization of intermediates to form the pyrrolone ring.

    Functional Group Modifications: Introduction of functional groups such as hydroxyl, methoxy, and fluoro groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups and its potential biological activities. The presence of fluoro, methoxy, and hydroxyl groups may contribute to its unique chemical reactivity and biological properties.

Properties

CAS No.

618075-95-9

Molecular Formula

C25H21FN2O4

Molecular Weight

432.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H21FN2O4/c1-15-5-6-18(12-20(15)26)23(29)21-22(17-7-9-19(32-2)10-8-17)28(25(31)24(21)30)14-16-4-3-11-27-13-16/h3-13,22,29H,14H2,1-2H3/b23-21-

InChI Key

CNRLIJSBINPMMK-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)O)F

Origin of Product

United States

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